molecular formula C9H9B B1295313 Benzene, 1-bromo-4-(2-propenyl)- CAS No. 2294-43-1

Benzene, 1-bromo-4-(2-propenyl)-

Cat. No. B1295313
Key on ui cas rn: 2294-43-1
M. Wt: 197.07 g/mol
InChI Key: LIGHOIDTGDLAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07799805B2

Procedure details

Mg (8.76 g, 360 mmol) is suspended in THF (90 mL) under nitrogen in a three-necked flask equipped with a condenser and a dropping funnel. The dropping funnel is filled with 1,4-dibromobenzene (77.3 g, 327 mmol) in THF (40 mL). About 5% of the 1,4-dibromobenzene sol. is added carefully to the Mg-suspension and the reaction is started with the help of a heat gun. When the reaction starts, the 1,4-dibromobenzene sol. is added to such a speed so that the reaction mixture is refluxing gently (about 20 min). The mixture is stirred for further 30 min, and is cooled to 0° C. THF (100 mL) is added and the dropping funnel is filled with a sol. of allyl bromide (30.5 mL, 360 mmol) in THF (50 mL). The allyl bromide sol. is added slowly, maintaining the reaction temperature below 20° C. When the addition is complete, the mixture is stirred for further 30 min, while being cooled to 0° C. Aq. 1M HCl is added. The mixture is diluted with Et2O, and washed with aq. 1M HCl and brine. The combined aq. extracts are extracted back with Et2O. The combined org. extracts are dried over MgSO4, filtered, and the solvents are removed under reduced pressure. Distillation of the residue (11 mbar, 88-92° C.) yields the title compound (39.3 g, about 61%), together with another, unidentified impurity.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Mg
Quantity
8.76 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
77.3 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30.5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH2:9](Br)[CH:10]=[CH2:11].Cl>C1COCC1.CCOCC>[CH2:11]([C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1)[CH:10]=[CH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Mg
Quantity
8.76 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
77.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Seven
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
is refluxing gently (about 20 min)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below 20° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for further 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while being cooled to 0° C
WASH
Type
WASH
Details
washed with aq. 1M HCl and brine
EXTRACTION
Type
EXTRACTION
Details
The combined aq. extracts are extracted back with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue (11 mbar, 88-92° C.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.